3'-Chloro-3,4-dimethyl-1,1'-biphenyl

organic synthesis chemical building block structure-activity relationship

3'-Chloro-3,4-dimethyl-1,1'-biphenyl (CAS 89346-61-2) is a substituted biphenyl compound with the molecular formula C14H13Cl and a molecular weight of 216.70 g/mol. Its structure consists of two phenyl rings connected by a single bond, with a chlorine atom at the 3' position and methyl groups at the 3 and 4 positions on the first ring.

Molecular Formula C14H13Cl
Molecular Weight 216.70 g/mol
CAS No. 89346-61-2
Cat. No. B14396945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3,4-dimethyl-1,1'-biphenyl
CAS89346-61-2
Molecular FormulaC14H13Cl
Molecular Weight216.70 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)C
InChIInChI=1S/C14H13Cl/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3
InChIKeyQFOIWJNTMVUZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3,4-dimethyl-1,1'-biphenyl (CAS 89346-61-2) for Research and Development Procurement


3'-Chloro-3,4-dimethyl-1,1'-biphenyl (CAS 89346-61-2) is a substituted biphenyl compound with the molecular formula C14H13Cl and a molecular weight of 216.70 g/mol [1]. Its structure consists of two phenyl rings connected by a single bond, with a chlorine atom at the 3' position and methyl groups at the 3 and 4 positions on the first ring [1]. This specific substitution pattern is characteristic of a building block used in organic synthesis, often as a ligand or intermediate in the development of more complex molecules .

The Chemical Uniqueness of 3'-Chloro-3,4-dimethyl-1,1'-biphenyl (CAS 89346-61-2)


In biphenyl chemistry, substitution pattern is a primary determinant of a molecule's reactivity, physical properties, and biological activity . The introduction of a single chlorine atom at the 3' position, combined with the 3,4-dimethyl motif, creates a unique electronic and steric environment that cannot be replicated by generic, unsubstituted, or differently substituted biphenyls. This specificity governs its utility as a synthetic building block, where the chloro group acts as a handle for further functionalization, and the methyl groups influence ring electronics and solubility . Therefore, substituting this compound with a close analog like 3,4'-dimethyl-1,1'-biphenyl (lacking the chloro substituent) would result in a completely different reactivity profile, potentially leading to failed reactions or altered properties of the final product.

Quantifiable Differentiation Evidence for 3'-Chloro-3,4-dimethyl-1,1'-biphenyl (CAS 89346-61-2)


Structural Distinction: The Critical Role of the 3'-Chloro Substituent

A key differentiator for 3'-Chloro-3,4-dimethyl-1,1'-biphenyl is its specific substitution pattern, which distinguishes it from other dimethylbiphenyl isomers. For example, the closest analog is 3,4'-Dimethyl-1,1'-biphenyl . The presence of the chlorine atom on the target compound introduces a site for nucleophilic substitution and alters the electronic properties of the biphenyl system, which is absent in the comparator.

organic synthesis chemical building block structure-activity relationship

Reactivity Profile: Electrophilic Chlorine as a Synthetic Handle

The chlorine atom on the biphenyl ring is electrophilic and provides a defined site for various synthetic transformations, most notably nucleophilic substitution and cross-coupling reactions . This contrasts with non-halogenated dimethylbiphenyls, which lack this reactive site and would therefore require more strenuous or less selective functionalization methods.

Suzuki-Miyaura coupling nucleophilic substitution cross-coupling

Physical State and Handling Properties at Ambient Conditions

The compound is a solid at room temperature, with a reported melting point of approximately 50–52 °C . This contrasts with many simpler liquid biphenyl derivatives and directly influences procurement considerations regarding storage and handling. A solid compound can offer advantages in terms of stability and ease of weighing versus a liquid analog.

melting point storage conditions solid-state properties

Procurement-Driven Application Scenarios for 3'-Chloro-3,4-dimethyl-1,1'-biphenyl


Specialty Organic Synthesis: A Halogenated Building Block for Cross-Coupling

Researchers requiring a functionalized biphenyl scaffold for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) would prioritize this compound over non-halogenated dimethylbiphenyls. The presence of the chloro group serves as a pre-installed synthetic handle, enabling direct and selective carbon-carbon bond formation to generate a wide variety of derivatives . This is a key procurement differentiator for laboratories focused on building novel molecular libraries.

Medicinal Chemistry: A Core Fragment for Derivatization

In early-stage drug discovery, this compound is procured as a specific core fragment. Its value lies not in innate biological activity, but as a chemically versatile building block. The distinct substitution pattern (chlorine and two methyl groups) allows medicinal chemists to explore unique chemical space. Procurement is justified by the need to synthesize specific analogs for structure-activity relationship (SAR) studies, where the 3'-chloro and 3,4-dimethyl substitution pattern is a required design element .

Chemical Research: Ligand and Intermediate Development

This compound is utilized as a starting material or intermediate in the development of ligands for coordination chemistry and other advanced materials . Its specific substitution pattern influences the steric and electronic properties of any derived ligand. Therefore, procurement is driven by the need for this exact chemical entity to achieve the desired properties in a downstream catalyst or functional material, a task for which a generic analog would not suffice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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